molecular formula C8H3ClN2 B1587263 3-Chlorophthalonitrile CAS No. 76241-79-7

3-Chlorophthalonitrile

Cat. No. B1587263
CAS RN: 76241-79-7
M. Wt: 162.57 g/mol
InChI Key: LZQGFZMYLYXXHI-UHFFFAOYSA-N
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Description

3-Chlorophthalonitrile is a chemical compound with the CAS Number: 76241-79-7 and a molecular weight of 162.58 . It is a solid at room temperature .


Molecular Structure Analysis

The molecular formula of 3-Chlorophthalonitrile is C8H3ClN2 . It contains a total of 14 bonds, including 11 non-H bonds, 8 multiple bonds, 2 triple bonds, 6 aromatic bonds, 1 six-membered ring, and 2 nitrile(s) (aromatic) .

Its molecular weight is 162.58 .

Scientific Research Applications

Enhanced Mobility in Poly(3-hexylthiophene) Transistors

3-Chlorophthalonitrile's derivative, chloroform, is commonly used as a solvent in the production of poly(3-hexylthiophene) (P3HT) active layers in field-effect transistors. Research shows that using solvents with higher boiling points like 1,2,4-trichlorobenzene, which has good solubility and a high boiling point, significantly improves the field-effect mobilities of P3HT films (Chang et al., 2004).

Spectrophotometric Determination in Water Analysis

3-Chlorophthalonitrile's derivative, 3-nitroaniline, plays a role in water analysis. It reacts with nitrite in the presence of hydrochloric acid to form a stable purple azo dye, useful in determining nitrite concentrations in polluted waters (Rathore & Tiwari, 1991).

Biofield Energy Treatment Studies

A study investigated the impact of biofield energy treatment on the physical, thermal, and spectral properties of 3-chloronitrobenzene (3-CNB), a derivative of 3-Chlorophthalonitrile. The research suggested alterations in the properties of 3-CNB, indicating the potential influence of biofield treatment on chemical intermediates and their environmental fate (Trivedi et al., 2015).

Selective Sensing of Chemical Species

Research on diaminomalenonitrile-linked naphthalimide, a derivative of 3-Chlorophthalonitrile, shows its application in selectively sensing various ions (like F−, CN−, Cu2+, and Hg2+) under different experimental conditions. This highlights its potential use in chemical sensing applications (Pati, Chattopadhyay, & Ghosh, 2020).

Antibacterial Photosensitizing Properties

A derivative of 3-Chlorophthalonitrile, chloro[2,9,16(2,9,17)-trikis-4-(N-methylpyridyloxy)]subphthalocyaninnato boron(III) iodide, was synthesized and showed significant antibacterial photosensitizing properties. Its effectiveness against Escherichia coli demonstrates its potential in medical and environmental applications (Spesia & Durantini, 2008).

Safety And Hazards

3-Chlorophthalonitrile is associated with certain hazards. It has been assigned the hazard statement H302, indicating that it may be harmful if swallowed .

properties

IUPAC Name

3-chlorobenzene-1,2-dicarbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3ClN2/c9-8-3-1-2-6(4-10)7(8)5-11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZQGFZMYLYXXHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80997585
Record name 3-Chlorobenzene-1,2-dicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80997585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chlorophthalonitrile

CAS RN

76241-79-7
Record name 3-Chloro-1,2-benzenedicarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=76241-79-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chlorobenzene-1,2-dicarbonitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076241797
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Chlorobenzene-1,2-dicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80997585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-chlorobenzene-1,2-dicarbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.071.250
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
E Bukuroshi, S Wong, T Mudigonda, K Nova… - … Systems Design & …, 2021 - pubs.rsc.org
… (a) The formation of Cl-αX 3 BsubPc C 3 and C 1 mixtures using 3-chlorophthalonitrile or 3-fluorophthalonitrile as the starting material. (b) The formation of Cl-βX 3 BsubPc C 3 and C 1 …
Number of citations: 3 pubs.rsc.org
D Bonegardt, D Klyamer, A Sukhikh, P Krasnov… - Chemosensors, 2021 - mdpi.com
… 4-fluorophthalonitrile (Aldrich), 3-fluorophthalonitrile (FluoroChem), 4-chlorophthalonitrile, and 3-chlorophthalonitrile (Abcr) were used for the synthesis of ZnPcF 4 -p, ZnPcF 4 -np, …
Number of citations: 21 www.mdpi.com
Y Chen, W Fang, K Wang, W Liu, J Jiang - Inorganic Chemistry, 2016 - ACS Publications
… To a mixture of 3-chlorophthalonitrile (3.32 g, 20.4 mmol) and K 2 CO 3 (5.65 g, 40.9 mmol) in DMF (30 mL) at 150 C was added dibutylamine (7.95 g, 62.0 mmol). The resulting system …
Number of citations: 18 pubs.acs.org
D Klyamer, A Sukhikh, D Bonegardt, P Krasnov… - Micromachines, 2023 - mdpi.com
Halogenated metal phthalocyanines are promising materials for the manufacture of active layers of chemiresistive sensors for the detection of various gases. Despite the high interest in …
Number of citations: 7 www.mdpi.com
CC Lee, CH Zhang, AS Abd-El-Aziz, A Piórko… - Journal of …, 1989 - Elsevier
Reaction of the cyclopentadienyliron (CpFe) complex ofo-,m- orp-dichlorobenzene (Ia, Ib or Ic, respectively) with an excess of n-butylamine gave only monosubstitution of one of the two …
Number of citations: 4 www.sciencedirect.com
T Takekoshi, WB Hillig, GA Mellinger - 1975 - ntrs.nasa.gov
Fourteen ether-containing, aromatic dianhydrides have been synthesized from N-phenyl-3 or 4-nitrophthalimide and various bisphenols. The process involves nucleophilic …
Number of citations: 3 ntrs.nasa.gov
S Wong - 2021 - search.proquest.com
… procedure was followed as for 1a-c starting from a mixture of phthalonitrile and 3chlorophthalonitrile (total of 20.63 mmol in the molar ratios given in Table 2.1). Crude yield: 2.35 g (…
Number of citations: 2 search.proquest.com
WA Herrmann - 1996 - books.google.com
… benzenes using the substitution/addition/demetallation procedures described for analogous complexes,2-6 as has been demonstrated in the synthesis of 3-chlorophthalonitrile.¹ …
Number of citations: 393 books.google.com

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